molecular formula C18H28O2 B1237610 5,8,11,14-Octadecatetraenoic acid CAS No. 75236-11-2

5,8,11,14-Octadecatetraenoic acid

Cat. No. B1237610
CAS RN: 75236-11-2
M. Wt: 276.4 g/mol
InChI Key: UCHYLNQKIYPHBX-ARQYDCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,11,14-octadecatetraenoic acid is a lipid.

Scientific Research Applications

Enzymatic Transformation in Algae

5,8,11,14-Octadecatetraenoic acid is involved in the enzymatic transformation within algae. Research on the red alga Lithothamnion corallioides showed the formation of conjugated tetraene fatty acids like 6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid through enzymatic pathways, indicating a specialized fatty acid oxidase in the algae (Hamberg, 1992).

Synthesis for Biological Studies

The acid has been synthesized for biological studies. For instance, the synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid using vinylborane compounds and ethyl trans-3-iodoacrylate was reported, highlighting the methodological advancements in creating such fatty acids for research (Ghomsi, Goureau, & Treilhou, 2005).

Metabolism in Cultured Fish Cells

A study on cultured fish cells revealed the metabolism of octadecapentaenoic acid to octadecatetraenoic acid, demonstrating the biochemical pathways in marine organisms (Ghioni et al., 2001).

Photochemical Studies in Lipid Bilayers

The photochemical dimerization of parinaric acid, a conjugated tetraene fatty acid, in phospholipid bilayers was investigated, providing insights into the photochemical reactions of such acids in biological membranes (Morgan, Hudson, & Wolber, 1980).

Biosynthesis in Plants

Research on the biosynthesis of stearidonic acid (an octadecatetraenoic acid) in the leaves of Borago officinalis showed its major presence in chloroplast galactolipids, highlighting the role of specific fatty acids in plant biochemistry (Griffiths et al., 1996).

General and Stereoselective Synthesis

The stereoselective synthesis of long-chain tetraenoic acids, exemplified by β-parinaric acid, was reported, emphasizing the synthetic techniques to produce these fatty acids for further research (Hayashi & Ōishi, 1985).

properties

CAS RN

75236-11-2

Product Name

5,8,11,14-Octadecatetraenoic acid

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(5E,8E,11E,14E)-octadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15-17H2,1H3,(H,19,20)/b5-4+,8-7+,11-10+,14-13+

InChI Key

UCHYLNQKIYPHBX-ARQYDCTJSA-N

Isomeric SMILES

CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O

SMILES

CCCC=CCC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCC=CCC=CCC=CCC=CCCCC(=O)O

synonyms

5,8,11,14-octadecatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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